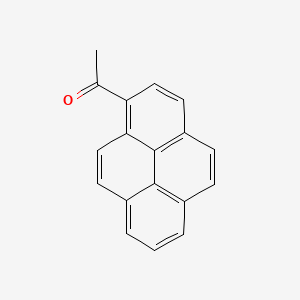

1-Acetylpyrene

Description

Properties

IUPAC Name |

1-pyren-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIJNJVCFPSUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186324 | |

| Record name | Ethanone, 1-(1-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-21-9 | |

| Record name | 1-Acetylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3264-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V74HO8A2YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Acetylpyrene via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-acetylpyrene through the Friedel-Crafts acylation of pyrene (B120774). This key intermediate is valuable in the synthesis of various fine chemicals, pharmaceuticals, and materials. This document details the underlying mechanism, optimized reaction conditions, experimental protocols, and spectral data for the successful synthesis and characterization of this compound.

Introduction to Friedel-Crafts Acylation of Pyrene

The Friedel-Crafts acylation is a classic and versatile method for the introduction of an acyl group onto an aromatic ring.[1][2] In the case of pyrene, a polycyclic aromatic hydrocarbon, this electrophilic aromatic substitution reaction allows for the synthesis of acetylated derivatives, with this compound being a primary product.[3] The reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4] Common Lewis acids used for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[5] More recently, ionic liquids have also been employed as both catalysts and solvents, demonstrating high yields and selectivity.[6]

Pyrene is susceptible to electrophilic attack at the 1, 3, 6, and 8 positions.[3] However, by carefully controlling the reaction conditions, it is possible to achieve high regioselectivity for the 1-position.[3] The resulting product, this compound, is a versatile building block in organic synthesis.[7]

Reaction Mechanism

The Friedel-Crafts acylation of pyrene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[4]

-

Electrophilic Attack: The electron-rich π-system of the pyrene molecule attacks the acylium ion. This attack preferentially occurs at the 1-position due to the electronic properties of the pyrene nucleus, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][5]

-

Deprotonation and Regeneration of the Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the sigma complex. This step restores the aromaticity of the pyrene ring and regenerates the Lewis acid catalyst.[1]

However, it is important to note that the ketone product can form a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst.[1][2] The final product is typically liberated upon aqueous workup.[1]

Caption: Mechanism of Friedel-Crafts Acylation of Pyrene.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound via Friedel-Crafts acylation.

Method 1: Using Aluminum Chloride in Dichloromethane (B109758)

This protocol is adapted from a general procedure for Friedel-Crafts acylation.[8][9]

Materials and Reagents:

-

Pyrene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add pyrene (1.0 eq) and dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.0-1.1 eq) to the stirred suspension.

-

Slowly add acetyl chloride (1.0-1.1 eq) dissolved in dichloromethane dropwise to the reaction mixture over a period of 10-15 minutes, maintaining the temperature below 25 °C.[9]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.[8]

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.[8]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.[8]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental Workflow for this compound Synthesis.

Method 2: Using an Ionic Liquid as Catalyst and Solvent

This method offers a more environmentally friendly approach with high yields and selectivity.[6]

Materials and Reagents:

-

Pyrene

-

Acetyl chloride

-

[Emim]Cl-AlCl₃ (1-ethyl-3-methylimidazolium chloroaluminate) ionic liquid

Procedure:

-

In a reaction vessel, combine pyrene and the [Emim]Cl-AlCl₃ ionic liquid.

-

Add acetyl chloride to the mixture.

-

Stir the reaction mixture at 30 °C for 5 hours.[6]

-

Upon completion of the reaction, the product can be extracted using an appropriate organic solvent.

-

The ionic liquid can be recovered and reused.

Optimization of Reaction Conditions

To maximize the yield of this compound and enhance its regioselectivity, several parameters can be optimized:

-

Temperature: Lower reaction temperatures generally favor mono-acylation and improve selectivity for the 1-position. A temperature of around 30°C has been reported to provide high yields.[3][6]

-

Reaction Time: Shorter reaction times can help minimize the formation of di- and poly-acylated byproducts.[3]

-

Molar Ratios: Using a 1:1 molar ratio of pyrene to the acylating reagent is recommended to favor monosubstitution.[3] A stoichiometric amount of the Lewis acid is often necessary.[1][3]

-

Catalyst: While AlCl₃ is a common and effective catalyst, the use of ionic liquids like [Emim]Cl-AlCl₃ has been shown to significantly improve yield and selectivity, with reported yields up to 91.8% and selectivity for this compound up to 98.2%.[6]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Catalyst/Solvent System | Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| [Emim]Cl-AlCl₃ | Acetyl Chloride | 30 | 5 | 91.8 | 98.2 | [6] |

| AlCl₃ / Dichloromethane | Acetyl Chloride | < 25 | - | High | - | [9] |

Table 2: Physical and Spectral Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂O | [7] |

| Molecular Weight | 244.29 g/mol | [7] |

| Melting Point | 86-89 °C | [7] |

| Appearance | Solid | [7] |

| ¹H NMR | Data available | [6][10] |

| FT-IR | Data available | [6][10] |

| GC-MS | Data available | [6][10] |

Conclusion

The Friedel-Crafts acylation of pyrene is an effective method for the synthesis of this compound. By carefully selecting the catalyst and optimizing reaction conditions such as temperature and reactant ratios, high yields and excellent regioselectivity for the 1-position can be achieved. The use of ionic liquids presents a promising green alternative to traditional Lewis acid catalysts in organic solvents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-乙酰基芘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]

- 10. This compound | C18H12O | CID 96251 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 1-Acetylpyrene

This guide provides a comprehensive overview of the mechanism, experimental protocols, and characterization data for the Friedel-Crafts synthesis of 1-acetylpyrene. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed insights into this fundamental acylation reaction.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. In the case of polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774), this reaction provides a direct pathway to acetylated derivatives, which are valuable intermediates in the synthesis of more complex molecules, including materials for optoelectronic applications and probes for biological systems.

The acylation of pyrene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeds with high regioselectivity. The reaction predominantly yields this compound, a consequence of the electronic structure of the pyrene core, which directs electrophilic substitution to the most reactive positions. This document will elucidate the underlying mechanism governing this selectivity and provide practical guidance for its synthesis and characterization.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of pyrene is a classic example of electrophilic aromatic substitution. The reaction mechanism can be dissected into two primary stages: the formation of the electrophile and the subsequent attack on the pyrene ring.

Stage 1: Formation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent (acetyl chloride in this example) by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of acetyl chloride, polarizing the carbon-chlorine bond and leading to the formation of a highly reactive and resonance-stabilized electrophile known as the acylium ion.

Stage 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich pyrene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack is regioselective, occurring preferentially at the C1 position. The attack disrupts the aromaticity of the pyrene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The preference for the C1 position is attributed to the greater stability of the resulting sigma complex, which can delocalize the positive charge over a larger portion of the polycyclic system compared to attacks at other positions.

Stage 3: Rearomatization

In the final step, a weak base (such as the [AlCl₄]⁻ complex) abstracts a proton from the C1 position of the sigma complex. This restores the aromaticity of the pyrene ring and yields the final product, this compound. The AlCl₃ catalyst is regenerated in the process.

An In-depth Technical Guide to the Photophysical Properties of 1-Acetylpyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpyrene is a derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), distinguished by the presence of an acetyl group at the 1-position of the pyrene core.[1][2] This substitution significantly influences its electronic and photophysical properties, making it a subject of considerable interest in various scientific domains.[1][2] Its characteristics as an environment-sensitive fluorophore have been a key area of investigation.[1] This technical guide provides a comprehensive overview of the core photophysical properties of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers, scientists, and professionals in drug development.

Core Photophysical Properties

The photophysical behavior of this compound is characterized by its absorption and emission of light, processes that are highly sensitive to the surrounding solvent environment. The acetyl group, being an electron-withdrawing group, perturbs the π-electron system of the pyrene moiety, leading to distinct spectral properties compared to the parent pyrene molecule.

Absorption and Emission Spectra

This compound exhibits characteristic absorption in the ultraviolet (UV) region and fluorescence emission in the blue-violet region of the electromagnetic spectrum. The exact positions of the absorption and emission maxima are dependent on the polarity of the solvent, a phenomenon known as solvatochromism.[3][4][5]

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Cyclohexane | 358 | 392, 412, 436 |

| Toluene | 362 | 416 |

| Acetonitrile | 363 | 443 |

| Ethanol | 364 | 452 |

This data is compiled from peer-reviewed literature.[6]

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process.[7] For this compound, the quantum yield is notably influenced by the solvent polarity. In non-polar solvents, the fluorescence quantum yield is relatively low, and it further decreases in polar solvents.[8] This behavior is attributed to the increased probability of non-radiative decay processes, such as intersystem crossing and internal conversion, in more polar environments.[8]

The excited-state lifetime (τ) of a fluorophore is the average time it spends in the excited state before returning to the ground state. The lifetime of this compound is also solvent-dependent.

Table 2: Fluorescence Quantum Yield and Lifetime of this compound

| Solvent | Quantum Yield (Φ_f) | Lifetime (τ, ns) |

| Cyclohexane | 0.03 | 1.2 |

| Toluene | 0.02 | - |

| Acetonitrile | < 0.01 | - |

| Ethanol | < 0.01 | - |

This data is compiled from peer-reviewed literature.[6] A hyphen (-) indicates that the data was not specified in the cited sources.

The low fluorescence quantum yields of this compound in non-polar solvents are thought to be due to intersystem crossing from the lowest excited singlet state (S₁) to a nearby triplet state (Tₙ) and a "proximity effect" that promotes internal conversion.[8] In polar solvents, the S₁ state is stabilized, which can alter the energy gap between the S₁ and triplet states, thereby affecting the rate of intersystem crossing and influencing the quantum yield.[8]

Experimental Protocols

Accurate determination of photophysical parameters is crucial for the reliable application of this compound in research and development. The following sections detail the methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[9]

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent of spectroscopic grade[10]

-

This compound sample

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)[7]

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both this compound and the fluorescence standard in the chosen solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[9]

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra of all working solutions. Determine the absorbance at the selected excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.

-

Record the fluorescence emission spectra for all working solutions.

-

Integrate the area under each fluorescence emission curve.

-

-

Data Analysis:

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the this compound and the standard solutions.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Quantum Yield Calculation: The fluorescence quantum yield of this compound (Φ_sample) is calculated using the following equation:[11]

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is employed to measure the excited-state lifetime of a fluorophore.[12] This technique monitors the decay of fluorescence intensity over time following excitation with a short pulse of light.[13]

Equipment:

-

Time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup with a fast detector.[13]

-

Pulsed light source (e.g., nitrogen laser, picosecond laser diode).[13]

-

Monochromator.

-

Photomultiplier tube (PMT) or other sensitive photodetector.

-

Data acquisition electronics.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed light source.

-

Set the emission wavelength on the monochromator to monitor the fluorescence decay at a specific wavelength.

-

-

Data Acquisition:

-

Excite the sample with a short pulse of light.

-

Record the fluorescence decay profile by measuring the arrival times of emitted photons relative to the excitation pulse.

-

Accumulate data over many excitation cycles to obtain a statistically significant decay curve.

-

-

Data Analysis:

-

The fluorescence decay data is typically fitted to a single or multi-exponential decay function to determine the excited-state lifetime(s) (τ).

-

Photophysical Processes and Jablonski Diagram

The behavior of this compound upon light absorption can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From the excited state, the molecule can return to the ground state through several pathways:

-

Fluorescence: Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀), accompanied by the emission of a photon.

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁).

-

Phosphorescence: Radiative decay from the lowest excited triplet state (T₁) to the ground state (S₀). This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence.[14]

Applications in Research and Drug Development

The sensitivity of this compound's fluorescence to its local environment makes it a valuable tool in various research applications.[1] It can be used as a fluorescent probe to study molecular interactions and the polarity of microenvironments.[15][16] In drug development, such probes can be employed to investigate drug-biomolecule interactions, membrane properties, and cellular uptake mechanisms. Furthermore, this compound and its derivatives have been explored as photoinitiators in polymerization reactions and as building blocks for the synthesis of more complex molecules with tailored photophysical properties.[1][2][17][18]

Conclusion

This technical guide has provided a detailed overview of the core photophysical properties of this compound. The tabulated data on its absorption, emission, quantum yield, and lifetime in various solvents, coupled with the detailed experimental protocols, offer a valuable resource for researchers and professionals. The visualization of experimental workflows and the fundamental photophysical processes through a Jablonski diagram further aids in the understanding and practical application of this versatile fluorophore. The unique environment-sensitive fluorescence of this compound continues to make it a relevant and powerful tool in chemical and biological research, including the multifaceted field of drug development.

References

- 1. 1-乙酰基芘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-乙酰基芘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. agilent.com [agilent.com]

- 12. Time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. Phosphorescence - Wikipedia [en.wikipedia.org]

- 15. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. This compound 97 3264-21-9 [sigmaaldrich.com]

- 18. This compound 97 3264-21-9 [sigmaaldrich.com]

1-Acetylpyrene: A Technical Guide to Fluorescence Quantum Yield and Lifetime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 1-acetylpyrene, a key fluorescent probe. It focuses on two critical parameters: fluorescence quantum yield (Φf) and fluorescence lifetime (τ). This document details the underlying principles, experimental methodologies for their determination, and the key factors influencing these properties, making it an essential resource for researchers utilizing this compound in various applications, including as an environment-sensitive probe.

Photophysical Properties of this compound

This compound is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon valued for its fluorescent characteristics.[1][2] The photophysical behavior of this compound has been a subject of study, particularly its fluorescence quantum yield, which has been investigated through absolute measurement techniques and theoretical calculations like time-dependent density functional theory (TD-DFT).[2][3]

The fluorescence of this compound is highly sensitive to its local environment, a characteristic that makes it a valuable molecular probe.[1] Its fluorescence quantum yield is notably low in non-polar solvents. This reduced fluorescence efficiency is attributed to two primary non-radiative decay pathways: intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a nearby triplet state (Tₙ), and internal conversion (IC) back to the ground state (S₀), which is promoted by a "proximity effect" involving vibronic coupling between the S₁(π-π) and a higher n-π state.[3]

In contrast, when this compound is in polar, protic solvents such as methanol (B129727) or ethanol, its fluorescence quantum yield shows a significant increase.[3] This enhancement is because the polar solvent molecules stabilize the S₁(π-π*) excited state, increasing the energy gap between the S₁ state and the triplet state. This larger energy gap reduces the efficiency of intersystem crossing, allowing more of the excited molecules to relax via the radiative fluorescence pathway.[3] For instance, in the non-polar solvent hexane, this compound is practically non-fluorescent, and in chloroform, it exhibits a very low quantum yield of less than 0.005.[4]

Quantitative Data

The precise fluorescence quantum yield and lifetime of this compound vary significantly with the solvent used. A comprehensive dataset was published by Niko Y, et al. in Tetrahedron (2012), which provides absolute quantum yield values across a range of solvents.[3] While the specific data table from this reference could not be retrieved in the search, the following table structure is provided for researchers to populate with experimental data.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Φf (Quantum Yield) | τ (Lifetime, ns) |

| Cyclohexane | 2.02 | 1.427 | Data not available | Data not available |

| Toluene | 2.38 | 1.497 | Data not available | Data not available |

| Chloroform | 4.81 | 1.446 | <0.005[4] | Data not available |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | Data not available | Data not available |

| Ethyl Acetate | 6.02 | 1.372 | Data not available | Data not available |

| Acetone | 21.0 | 1.359 | Data not available | Data not available |

| Ethanol | 24.6 | 1.361 | Data not available | Data not available |

| Methanol | 32.7 | 1.329 | Data not available | Data not available |

Key Photophysical Pathways

The behavior of this compound upon light absorption is governed by several competing de-excitation pathways. After excitation from the ground state (S₀) to an excited singlet state (S₁), the molecule can return to the ground state via fluorescence (a radiative process) or through non-radiative pathways, including internal conversion and intersystem crossing to a triplet state (T₁). The efficiency of fluorescence is determined by the rates of these competing processes.

Experimental Protocols

Accurate determination of fluorescence quantum yield and lifetime is crucial for characterizing this compound. The following sections detail the standard methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, often called the Parker-Rees method, is a widely used technique that compares the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.

1. Materials and Instruments:

-

Fluorophore: this compound.

-

Fluorescence Standard: A compound with a known and stable quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, or 9,10-diphenylanthracene (B110198) in cyclohexane). The standard should absorb and emit in a similar spectral region to the sample.

-

Solvents: Spectroscopic grade solvents.

-

Instruments: UV-Vis spectrophotometer and a corrected fluorescence spectrometer.

2. Protocol:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (typically < 0.1) to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorption spectra for all solutions. Determine the absorbance at the excitation wavelength (λ_ex).

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra for all sample and standard solutions using the same instrument settings (e.g., excitation wavelength, slit widths).

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope (gradient, Grad) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent for the sample and standard solutions (which are the same in this protocol).

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves repeatedly exciting a sample with a short pulse of light and measuring the arrival time of the emitted single photons relative to the excitation pulse.

1. Materials and Instruments:

-

Fluorophore Solution: A dilute solution of this compound.

-

Instruments: A TCSPC system, which includes:

-

A high-repetition-rate pulsed light source (e.g., picosecond laser diode or LED).

-

A sensitive, high-speed single-photon detector (e.g., photomultiplier tube, PMT).

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).

-

2. Protocol:

-

Instrument Response Function (IRF): Measure the IRF of the system. This is typically done using a scattering solution (e.g., a colloidal silica (B1680970) suspension) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the detection system.

-

Sample Measurement: Replace the scattering solution with the this compound sample solution. Collect the fluorescence decay data by accumulating photon arrival times over many excitation cycles until sufficient counts are obtained to form a statistically significant decay histogram.

-

Data Analysis:

-

The observed fluorescence decay is a convolution of the true fluorescence decay and the instrument's IRF.

-

Use deconvolution software to fit the experimental decay data to an exponential decay model (or multi-exponential model if the decay is complex), using the measured IRF.

-

The fitting procedure yields the fluorescence lifetime(s) (τ) of the sample.

-

Conclusion

This compound stands out as a versatile fluorophore whose utility is deeply rooted in its environment-sensitive photophysical properties. Its fluorescence quantum yield and lifetime are not static values but are dynamically influenced by solvent polarity, a direct consequence of the competition between radiative and non-radiative decay pathways. Understanding these properties and the precise methods for their measurement is fundamental for any researcher aiming to leverage this compound as a fluorescent probe in chemical, biological, or materials science. This guide provides the necessary foundational knowledge and standardized protocols to ensure accurate and reproducible characterization of this important molecule.

References

Determining the Solubility of 1-Acetylpyrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a compound of interest in various research fields, including materials science and as a fluorescent probe.[1] Its solubility in organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. Understanding the solubility behavior of this compound is essential for designing efficient reaction conditions, developing analytical methods, and formulating products with desired characteristics.

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in a range of organic solvents. Due to the limited availability of published quantitative solubility data for this specific compound, this guide focuses on providing detailed experimental protocols to enable researchers to generate this crucial data in their own laboratories.

Data Presentation

As no comprehensive quantitative solubility data for this compound in various organic solvents is readily available in the public domain, the following table is provided as a template for researchers to record their experimental findings. This structured format allows for easy comparison of solubility across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| 1-Butanol | |||||

| 2-Butanol | |||||

| Isobutanol | |||||

| Ketones | Acetone | ||||

| 2-Butanone | |||||

| 3-Pentanone | |||||

| Esters | Ethyl acetate | ||||

| Aromatic Hydrocarbons | Toluene | ||||

| Benzene | |||||

| Ethers | Diethyl ether | ||||

| Tetrahydrofuran (THF) | |||||

| Halogenated Solvents | Dichloromethane | ||||

| Chloroform |

Experimental Protocols

The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents: the Shake-Flask Method coupled with Gravimetric Analysis, and the Shake-Flask Method coupled with UV-Vis Spectroscopy.

Shake-Flask Method with Gravimetric Analysis

This method directly measures the mass of the dissolved solute in a saturated solution.[2][3]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with stirring bars

-

Temperature-controlled incubator or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pre-weighed evaporation dishes or beakers

-

Analytical balance (accurate to at least 0.1 mg)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains after equilibration.[2]

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[4] The temperature should be maintained at the desired value.[2]

-

-

Separation of Saturated Solution:

-

After equilibration, allow the solution to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is recommended to filter the solution through a syringe filter compatible with the organic solvent.

-

-

Gravimetric Determination:

-

Transfer the known volume of the saturated solution into a pre-weighed, clean, and dry evaporation dish.[3]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator can be used.

-

Once the solvent is removed, place the evaporation dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent. Dry to a constant weight.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Express the solubility in g/100 mL or mol/L.

-

Shake-Flask Method with UV-Vis Spectroscopy

This method determines the concentration of the solute in a saturated solution by measuring its absorbance of ultraviolet-visible light.[5][6] This is particularly suitable for aromatic compounds like this compound which have strong UV absorbance.[7]

Materials:

-

This compound (solid)

-

Selected organic solvents (spectroscopic grade)

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law).

-

-

Preparation and Separation of Saturated Solution:

-

Follow steps 1 and 2 as described in the "Shake-Flask Method with Gravimetric Analysis" to prepare a saturated solution of this compound and separate the clear supernatant.

-

-

Spectroscopic Measurement:

-

Carefully dilute a known volume of the saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to determine the concentration of the diluted solution.

-

Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the original saturated solution.

-

Express the solubility in mol/L and, if desired, convert to g/100 mL using the molecular weight of this compound (244.29 g/mol ).[1]

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described solubility determination methods.

References

An In-depth Technical Guide to the Solvatochromic Behavior of 1-Acetylpyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a fluorescent molecule of significant interest in various scientific domains, including chemistry, biology, and materials science. Its photophysical properties, particularly its sensitivity to the local environment, make it a valuable probe for elucidating molecular interactions and characterizing the polarity of microenvironments. This technical guide provides a comprehensive overview of the solvatochromic behavior of this compound, detailing its spectral shifts in response to solvent polarity. The guide includes a compilation of quantitative photophysical data, a detailed experimental protocol for its characterization, and visual representations of the underlying principles and experimental workflow.

Data Presentation: Photophysical Properties of this compound in Various Solvents

The solvatochromic behavior of this compound is characterized by changes in its absorption and emission spectra as a function of solvent polarity. These shifts are attributed to differential solvation of the ground and excited states of the molecule. The following table summarizes the key photophysical data for this compound in a range of solvents with varying polarities. The data includes the absorption maximum (λabs), emission maximum (λem), Stokes shift (Δν), dielectric constant (ε), and refractive index (n) for each solvent.

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (Δν) (cm-1) | Dielectric Constant (ε) | Refractive Index (n) |

| Cyclohexane (B81311) | 370 | 405 | 2967 | 2.02[1] | 1.426[1][2] |

| Toluene (B28343) | 376 | 420 | 3144 | 2.38[3][4] | 1.497[3][4] |

| Ethyl Acetate | 375 | 435 | 4082 | 6.02[5] | 1.372[5] |

| Acetone | 375 | 455 | 5168 | 20.7 | 1.359 |

| Acetonitrile | 374 | 465 | 5786 | 37.5[6] | 1.344[6] |

| Ethanol | 376 | 470 | 5882 | 24.55 | 1.361 |

| Methanol | 375 | 475 | 6186 | 32.7[7] | 1.328[7] |

Note: The absorption and emission maxima are based on the findings of Niko Y, et al. (2012). The Stokes shift was calculated using the formula: Δν (cm-1) = (1/λabs - 1/λem) x 107.

Experimental Protocols

This section outlines a detailed methodology for the investigation of the solvatochromic behavior of this compound.

1. Materials and Reagents:

-

This compound (purity > 98%)

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, ethyl acetate, acetone, acetonitrile, ethanol, methanol)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

2. Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

3. Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound (e.g., 1 mg).

-

Dissolve the weighed this compound in a known volume of a suitable solvent (e.g., 10 mL of toluene) to prepare a stock solution of a specific concentration (e.g., 10-3 M). Ensure complete dissolution.

4. Preparation of Working Solutions:

-

From the stock solution, prepare a series of working solutions in different solvents.

-

For each solvent, transfer a small aliquot of the stock solution (e.g., 100 µL) into a volumetric flask (e.g., 10 mL) and dilute to the mark with the respective solvent to achieve the desired final concentration (e.g., 10-5 M).

5. Spectroscopic Measurements:

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each working solution from approximately 300 nm to 500 nm using the respective pure solvent as a blank.

-

Determine the wavelength of maximum absorption (λabs) for each solution.

-

-

Fluorescence Spectroscopy:

-

Excite each working solution at its determined λabs.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380 nm to 600 nm).

-

Determine the wavelength of maximum emission (λem) for each solution.

-

6. Data Analysis:

-

Tabulate the λabs and λem values for this compound in each solvent.

-

Calculate the Stokes shift in wavenumbers (cm-1) for each solvent.

-

Correlate the spectral shifts (e.g., Stokes shift) with solvent polarity parameters (e.g., dielectric constant, refractive index) using appropriate models such as the Lippert-Mataga equation to gain insights into the change in dipole moment upon excitation.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental concept of solvatochromism.

Caption: Experimental workflow for studying the solvatochromic behavior of this compound.

Caption: Conceptual diagram of the solvatochromic effect on this compound's energy levels.

References

1-Acetylpyrene: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpyrene is a fluorescent aromatic ketone derived from pyrene. Its photophysical properties, particularly its absorption and emission spectra, are sensitive to the surrounding solvent environment.[1] This solvatochromism makes it a valuable probe for investigating the polarity of microenvironments in chemical and biological systems. This technical guide provides an in-depth overview of the absorption and emission characteristics of this compound, detailed experimental protocols for their measurement, and a summary of its key photophysical parameters.

Photophysical Properties of this compound

The electronic absorption and emission spectra of this compound are characterized by transitions involving its extended π-electron system. The absorption spectrum typically shows multiple bands corresponding to different electronic transitions. The fluorescence emission is generally weak in non-polar (aprotic) solvents but can be influenced by the polarity of the medium.[2]

Solvatochromic Effects

The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the case of this compound, the polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. An increase in solvent polarity generally leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.

Quantitative Data

The following tables summarize the key photophysical data for this compound in a range of solvents.

| Solvent | Absorption Maximum (λabs, nm) |

| Cyclohexane | 358 |

| Toluene | 362 |

| Acetonitrile | 363 |

| Ethanol | 364 |

| Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

| Cyclohexane | 392, 412, 436 | 0.03 | 1.2 |

| Toluene | 416 | 0.02 | - |

| Acetonitrile | 443 | < 0.01 | - |

| Ethanol | 452 | < 0.01 | - |

Experimental Protocols

Accurate measurement of the absorption and emission spectra of this compound requires careful sample preparation and instrument setup.

Measurement of Absorption Spectrum (UV-Vis Spectroscopy)

Objective: To determine the wavelengths at which this compound absorbs light.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10 µM) to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

UV-Vis Absorption Spectroscopy Workflow

Measurement of Emission Spectrum (Fluorescence Spectroscopy)

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Use the same dilute solution of this compound prepared for the absorption measurement. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum. Set appropriate excitation and emission slit widths (e.g., 5 nm).

-

Blank Measurement: Fill a fluorescence cuvette with the pure solvent and record a blank spectrum to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Rinse and fill the cuvette with the this compound solution. Place it in the spectrofluorometer and record the emission spectrum over a suitable wavelength range (e.g., 370-600 nm).

-

Data Analysis: Identify the wavelength(s) of maximum emission (λem). Correct the spectrum for background fluorescence if necessary.

Fluorescence Emission Spectroscopy Workflow

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.

Relative Method Protocol:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).

-

Measure Absorbance: Measure the absorbance of both the this compound solution and the standard solution at the chosen excitation wavelength. Adjust concentrations so that the absorbances are similar and below 0.1.

-

Measure Emission Spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate Quantum Yield: The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

ΦF_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Quantum Yield Determination Workflow

Conclusion

This compound exhibits solvent-dependent absorption and emission properties, making it a useful fluorescent probe for studying molecular environments. The provided data and experimental protocols offer a foundation for researchers to utilize this compound in their studies. Accurate and reproducible measurements of its photophysical parameters are crucial for the reliable interpretation of experimental results in various applications, from materials science to drug development.

References

An In-depth Technical Guide on the Excited State Dynamics of 1-Acetylpyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, exhibits complex and solvent-dependent excited state dynamics.[1] Understanding these photophysical and photochemical processes is crucial for its application in various fields, including as a fluorescent probe and photosensitizer. This technical guide provides a comprehensive overview of the core principles governing the excited state behavior of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Photophysical Properties

Upon absorption of light, this compound is promoted to an electronically excited singlet state (S_n_). From this higher excited state, it rapidly undergoes internal conversion (IC) and vibrational relaxation to the first excited singlet state (S₁). The subsequent deactivation pathways from the S₁ state are central to its photophysical characteristics and include fluorescence, intersystem crossing (ISC) to the triplet manifold (T_n_), and non-radiative internal conversion back to the ground state (S₀).

The photophysical properties of this compound are significantly influenced by the solvent environment.[1] Theoretical studies, such as those employing time-dependent density functional theory (TD-DFT), have been instrumental in elucidating the electronic transitions and energy levels that govern these processes.[1]

Quantitative Photophysical Data

The following table summarizes the key quantitative photophysical parameters for this compound in various solvents.

| Solvent | Fluorescence Quantum Yield (Φ_f_) |

| Cyclohexane | Data not available |

| Toluene | Data not available |

| Dichloromethane | Data not available |

| Acetonitrile | Data not available |

| Methanol | Data not available |

Note: Specific experimental values for fluorescence quantum yield, fluorescence lifetime, phosphorescence quantum yield, phosphorescence lifetime, intersystem crossing quantum yield, and internal conversion rate constants for this compound were not explicitly found in the provided search results. The Niko et al. (2012) paper is a key reference for fluorescence quantum yields, but the specific values were not available in the abstracts. Further detailed review of the full-text article is recommended to populate this table.

Signaling Pathways and Logical Relationships

The excited state dynamics of this compound can be visualized through a Jablonski diagram, which illustrates the electronic states and the transitions between them.

This diagram illustrates the primary photophysical pathways following photoexcitation of this compound.

Experimental Protocols

A comprehensive understanding of the excited state dynamics of this compound is achieved through a combination of steady-state and time-resolved spectroscopic techniques.

Time-Correlated Single-Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τ_f_) of the S₁ state.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in the desired solvent (e.g., cyclohexane, acetonitrile) in a quartz cuvette. The concentration should be low enough to avoid aggregation and re-absorption effects (typically in the micromolar range).

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a monochromator, a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Excitation: Excite the sample with short pulses of light at a wavelength where this compound absorbs (e.g., 340 nm).

-

Detection: Detect the emitted single photons at a specific fluorescence wavelength.

-

Data Acquisition: The timing electronics measure the time difference between the excitation pulse and the arrival of the emitted photon. This process is repeated for a large number of photons to build a histogram of photon arrival times.

-

Data Analysis: The resulting fluorescence decay curve is fitted to an exponential or multi-exponential function to determine the fluorescence lifetime(s).

Femtosecond Transient Absorption Spectroscopy

Objective: To observe the formation and decay of transient species, such as the excited singlet state (S₁) and the triplet state (T₁), and to determine the rates of intersystem crossing and internal conversion.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent in a flow cell or a cuvette with stirring to prevent photodecomposition.

-

Instrumentation: A typical femtosecond transient absorption setup consists of a femtosecond laser system that generates both a "pump" and a "probe" pulse. The pump pulse excites the sample, and the probe pulse (often a white-light continuum) probes the absorption changes of the sample at various time delays after excitation. The transmitted probe light is detected by a spectrometer.

-

Excitation (Pump): A strong, ultrashort laser pulse excites a significant portion of the this compound molecules to an excited electronic state.

-

Probing: A weaker, broadband probe pulse passes through the excited sample at a controlled time delay relative to the pump pulse.

-

Data Acquisition: The absorption spectrum of the transient species is recorded by measuring the change in absorbance of the probe pulse as a function of wavelength and time delay. This is achieved by varying the optical path length of the pump or probe beam.

-

Data Analysis: The transient absorption spectra provide information about the excited-state absorption, ground-state bleaching, and stimulated emission. Kinetic analysis of the decay of the transient signals at specific wavelengths allows for the determination of the lifetimes of the excited states and the rate constants of the processes that connect them.

Conclusion

The excited state dynamics of this compound are a complex interplay of radiative and non-radiative decay pathways that are highly sensitive to the molecular environment. A thorough investigation using a combination of steady-state and time-resolved spectroscopic techniques, as detailed in this guide, is essential for a complete understanding of its photophysical behavior. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and professionals working with this versatile molecule. Further research to experimentally determine the missing quantitative parameters in various solvents is crucial for advancing its applications.

References

An In-depth Technical Guide on 1-Acetylpyrene: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative of pyrene (B120774), characterized by an acetyl group substitution. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. Detailed experimental protocols for its synthesis, purification, and in vitro metabolism are presented, alongside a discussion of its metabolic fate mediated by cytochrome P450 enzymes. Furthermore, this document explores the interaction of this compound with the aryl hydrocarbon receptor (AhR) signaling pathway, a critical route in cellular responses to xenobiotics. All quantitative data are summarized in structured tables for ease of reference, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is a ketone derivative of pyrene. The acetyl group is attached to the first carbon position of the pyrene ring.

Chemical Structure

Caption: Chemical structure of this compound.

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | 1-(Pyren-1-yl)ethan-1-one[1] |

| CAS Number | 3264-21-9[2][3] |

| Molecular Formula | C₁₈H₁₂O[1][2] |

| SMILES | CC(=O)c1ccc2ccc3cccc4ccc1c2c34[2][3] |

| InChI | InChI=1S/C18H12O/c1-11(19)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)18(14)17(12)13/h2-10H,1H3[2][3] |

| InChIKey | KCIJNJVCFPSUBQ-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 244.29 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 86-89 °C | [2][3][5] |

| Boiling Point | 437.7 °C at 760 mmHg | [5] |

| Density | 1.262 g/cm³ | [5] |

| Flash Point | 195.6 °C | [5] |

| Solubility | Soluble in organic solvents such as ethanol (B145695). | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Spectra available, characteristic peaks for aromatic and acetyl protons.[1] |

| ¹³C NMR | Spectra available, characteristic peaks for aromatic and carbonyl carbons.[1] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 244.[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption for the carbonyl group (C=O).[1] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from pyrene and acetyl chloride using a Lewis acid catalyst.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet, suspend pyrene (1.0 eq) and anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (B109758) under a nitrogen atmosphere.

-

Reaction: Cool the stirred suspension to 0°C using an ice bath. Add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.[6] Combine the fractions containing the product and evaporate the solvent. Further purify the product by recrystallization from ethanol to yield pure this compound.[6]

In Vitro Metabolism of this compound by Human Cytochrome P450 2A13

This protocol outlines the procedure for studying the metabolism of this compound using a reconstituted human cytochrome P450 2A13 enzyme system.

Caption: Experimental workflow for in vitro metabolism of this compound.

Detailed Methodology:

-

Incubation Mixture: Prepare a reaction mixture containing 50 pmol of purified human P450 2A13, 100 pmol of NADPH-P450 reductase, 100 pmol of cytochrome b₅, and 50 µg of L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine in a final volume of 0.5 mL of 100 mM potassium phosphate (B84403) buffer (pH 7.4).[6]

-

Substrate Addition: Add this compound (e.g., 50 µM final concentration) dissolved in a small volume of methanol.

-

Reaction Initiation: Initiate the reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the mixture at 37°C for 20-30 minutes.

-

Reaction Termination and Extraction: Terminate the reaction by adding 0.5 mL of methanol. Extract the metabolites twice with a 1:1 (v/v) mixture of chloroform and ethyl acetate.

-

Sample Preparation: Combine the organic layers and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of methanol.

-

Analysis: Analyze the sample by HPLC with UV and fluorescence detection or by LC-MS to identify and quantify the metabolites.[6] A C18 reverse-phase column is typically used with a gradient of acetonitrile (B52724) and water as the mobile phase.[6]

Biological Interactions

Metabolism

This compound is metabolized by human cytochrome P450 enzymes, with P450 2A13 showing significant activity.[6] The metabolism primarily involves oxidation, leading to the formation of mono-oxygenated and di-oxygenated products.[6] While the exact structures of all metabolites have not been fully elucidated, this metabolic conversion is a critical step in both the detoxification and potential bioactivation of the compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polycyclic aromatic hydrocarbons are known ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a central role in the cellular response to xenobiotics.[7] Upon binding of a ligand such as a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the increased expression of genes encoding drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1B1).[8][9] Recent studies have shown that pyrene and its derivatives can activate the AhR, leading to the induction of CYP1A1 and CYP1B1 expression.[8]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

Genotoxicity

The genotoxicity of this compound has not been extensively studied. However, other methylated pyrene derivatives, such as 1-methylpyrene, have been shown to be genotoxic, inducing unscheduled DNA synthesis in rat hepatocytes and exhibiting tumorigenic activity in newborn mice.[10] The metabolic activation of PAHs is often a prerequisite for their genotoxic effects, as the resulting reactive metabolites can form DNA adducts, leading to mutations and potentially cancer.[11]

Conclusion

This compound is a well-characterized pyrene derivative with defined chemical and physical properties. Its synthesis is readily achievable through Friedel-Crafts acylation. The primary biological interaction of significance for researchers is its metabolism by cytochrome P450 enzymes, particularly P450 2A13, and its potential to act as a ligand for the aryl hydrocarbon receptor, thereby influencing the expression of xenobiotic-metabolizing enzymes. Further research is warranted to fully elucidate the structures of its metabolites and to comprehensively assess its genotoxic potential and the downstream consequences of AhR pathway activation. This guide provides a foundational resource for scientists and professionals engaged in research and development involving this class of compounds.

References

- 1. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and this compound by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Evidence of selective activation of aryl hydrocarbon receptor nongenomic calcium signaling by pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrene and its derivatives increase lung adverse effects by activating aryl hydrocarbon receptor transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New insights into coordinated regulation of AHR promoter transcription; molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylated derivatives of pyrene and fluorene: evaluation of genotoxicity in the hepatocyte/DNA repair test and tumorigenic activity in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic Genotoxicity of Alcohol and Benzo[a]pyrene In Vitro | FDA [fda.gov]

A Deep Dive into the Theoretical Properties of 1-Acetylpyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene (B120774), is a molecule of significant interest in various scientific domains, including materials science and drug development. Its unique photophysical properties, such as its function as an environment-sensitive fluorophore, make it a valuable tool in cellular imaging and as a molecular probe. Understanding the electronic and optical properties of this compound at a quantum mechanical level is crucial for the rational design of novel applications. This technical guide provides an in-depth overview of the theoretical calculation of this compound's properties, focusing on methodologies employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

Theoretical Framework and Computational Methodology

The theoretical investigation of this compound's properties predominantly relies on DFT and its extension to excited states, TD-DFT. These computational methods offer a good balance between accuracy and computational cost for molecules of this size. The general workflow for such a study is outlined below.

Computational Workflow

A typical computational workflow for determining the theoretical properties of this compound is depicted in the following diagram.

Detailed Experimental Protocols: Theoretical Calculations

The following protocol outlines a standard procedure for the theoretical calculation of this compound's properties using a common quantum chemistry software package like Gaussian.

1. Molecular Structure Input:

-

The initial 3D coordinates of this compound can be built using a molecular editor or retrieved from a database such as PubChem.[1] The empirical formula is C₁₈H₁₂O.

2. Ground State Geometry Optimization:

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly used for organic molecules.

-

Basis Set: A Pople-style basis set, for instance, 6-31G(d,p), is a good starting point, providing a reasonable balance of accuracy and computational cost.

-

Procedure: Perform a geometry optimization to find the minimum energy conformation of the molecule in its ground electronic state. This step is crucial as the geometry influences all other calculated properties.

3. Frequency Calculation:

-

Method: DFT, using the same functional and basis set as the geometry optimization.

-

Procedure: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. This calculation also provides thermodynamic properties like zero-point vibrational energy.

4. Excited State Calculations:

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: The same functional and basis set from the ground state calculations are typically used for consistency.

-

Procedure:

-

Absorption Spectrum: Perform a TD-DFT calculation on the optimized ground-state geometry to compute the vertical excitation energies, oscillator strengths, and corresponding wavelengths for electronic transitions. This simulates the UV-Vis absorption spectrum.

-

Emission (Fluorescence) Spectrum: To simulate the fluorescence spectrum, the geometry of the first singlet excited state (S₁) must be optimized. This is done using a TD-DFT optimization. Following the S₁ optimization, a TD-DFT calculation is performed at this excited-state geometry to determine the emission energy (fluorescence).

-

5. Solvent Effects:

-

For calculations that aim to mimic experimental conditions in solution, a solvent model should be included. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into both DFT and TD-DFT calculations.

Data Presentation: Calculated Properties of this compound

The following tables summarize the key quantitative data that can be obtained from the theoretical calculations as described above. It is important to note that the exact values will depend on the specific functional, basis set, and solvent model used. The data presented here are illustrative of the expected properties.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit | Method |

| Highest Occupied Molecular Orbital (HOMO) Energy | Value | eV | DFT (e.g., B3LYP/6-31G(d,p)) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value | eV | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | Value | eV | DFT (e.g., B3LYP/6-31G(d,p)) |

| Ground State Dipole Moment | Value | Debye | DFT (e.g., B3LYP/6-31G(d,p)) |